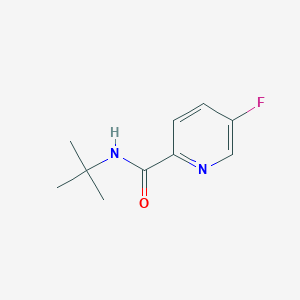

N-t-Butyl-5-fluoro-2-pyridinecarboxamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H13FN2O |

|---|---|

Molecular Weight |

196.22 g/mol |

IUPAC Name |

N-tert-butyl-5-fluoropyridine-2-carboxamide |

InChI |

InChI=1S/C10H13FN2O/c1-10(2,3)13-9(14)8-5-4-7(11)6-12-8/h4-6H,1-3H3,(H,13,14) |

InChI Key |

XVXCHLVKQSLWBN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)NC(=O)C1=NC=C(C=C1)F |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of N T Butyl 5 Fluoro 2 Pyridinecarboxamide

Advanced Synthetic Strategies for N-t-Butyl-5-fluoro-2-pyridinecarboxamide Core

The construction of the this compound core relies on robust chemical strategies that ensure high efficiency and purity. Key aspects include the formation of the amide linkage and the regioselective synthesis of the fluoropyridine precursor.

Amide Bond Formation Techniques for Pyridine (B92270) Carboxamides

The formation of the amide bond between a pyridine carboxylic acid, such as 5-fluoropicolinic acid, and tert-butylamine (B42293) is a critical step in the synthesis of the target molecule. A variety of methods developed for amide synthesis, particularly in peptide chemistry, are applicable here.

One of the most common strategies involves the activation of the carboxylic acid group to make it more electrophilic. fishersci.co.uk This can be achieved by converting the carboxylic acid into an acyl chloride or anhydride. The reaction of 5-fluoropicolinic acid with reagents like thionyl chloride or oxalyl chloride would yield the corresponding acyl chloride. fishersci.co.uknih.gov This highly reactive intermediate can then readily react with tert-butylamine, often in the presence of a non-nucleophilic base such as pyridine or a tertiary amine, to form the desired this compound. fishersci.co.uk It should be noted that when thionyl chloride is used with picolinic acid, chlorination of the pyridine ring can sometimes occur as a side reaction. nih.gov

Peptide coupling reagents offer a milder and often more efficient alternative to acyl chlorides. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and uronium-based reagents like HATU are widely used. fishersci.co.uk These reagents react with the carboxylic acid to form a highly active O-acylisourea or an active ester intermediate, which is then rapidly aminolyzed by the amine. fishersci.co.uk

More recent and greener methodologies for amide bond formation have also been developed. One such method involves the use of a dithiocarbamate (B8719985) to form a 2-pyridylthioester intermediate from the carboxylic acid. This thioester can then be treated in situ with an amine in a one-pot process to yield the amide, avoiding traditional and often hazardous coupling reagents. nih.gov Another novel approach utilizes a photochemical protocol with a pyridine-CBr4 system to activate the carboxylic acid for direct amidation under mild, light-mediated conditions. researchgate.net

Below is a table summarizing common amide bond formation techniques applicable to pyridine carboxamides.

| Coupling Method | Activating Reagent(s) | Typical Solvent(s) | Key Features |

| Acyl Chloride | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) | Aprotic solvents (DCM, THF) | Highly reactive intermediate; may require base (e.g., pyridine, DIEA). fishersci.co.uk |

| Carbodiimide Coupling | EDC, DCC | DMF, DCM | Forms O-acylisourea intermediate; high yields and short reaction times. fishersci.co.uk |

| Uronium Salt Coupling | HATU, HBTU | DMF, ACN | Forms active ester; often used with a base like DIEA; very efficient. fishersci.co.uk |

| Thioester Formation | Diphenyldithiocarbamate (DPDTC) | Neat or aqueous micelles | Green, one-pot procedure; avoids traditional coupling reagents. nih.gov |

| Photochemical Amidation | Pyridine-CBr₄ | Acetonitrile (ACN) | Light-mediated (UVA or sunlight); avoids super-stoichiometric quantities. researchgate.net |

Regioselective Functionalization of Fluoropyridine Precursors

The synthesis of the 5-fluoropyridine-2-carboxylic acid precursor is paramount. The regioselectivity of reactions on the pyridine ring is influenced by the electronic properties of existing substituents and the reaction conditions. The fluorine atom is a key substituent that directs subsequent functionalization.

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing substituents onto electron-deficient rings like pyridine. The high electronegativity of fluorine makes fluoropyridines particularly reactive towards SNAr, often more so than their chloro- or bromo-analogs. nih.govacs.org For instance, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is significantly faster than that of 2-chloropyridine. nih.govacs.org This principle can be applied to synthesize precursors; for example, a nucleophilic substitution on a di- or tri-substituted pyridine could be used to install the fluorine at the 5-position.

Directed ortho-metalation is another key strategy for achieving regioselectivity. In this approach, a substituent on the ring directs a strong base, typically an organolithium reagent like lithium diisopropylamide (LDA), to deprotonate an adjacent position. researchgate.netmdpi.com This creates a nucleophilic organometallic species that can be trapped with an electrophile. For example, a substituent at the 2-position of a pyridine ring can direct lithiation to the 3-position, while a substituent at the 3-position can direct lithiation to the 2- or 4-position. mdpi.com The concept of "regioexhaustive substitution" employs protecting groups to block certain sites while activating others for metalation, allowing for the functionalization of every vacant position on a fluoropyridine ring through a sequence of protection, metalation, and reaction with an electrophile (like CO₂ to form a carboxylic acid). x-mol.com

Recent advances have also focused on C-H functionalization reactions, which avoid the need for pre-functionalized starting materials. nih.gov Minisci-type reactions, involving the addition of carbon-centered radicals to protonated heteroarenes, are a classic example, though they can sometimes lead to mixtures of isomers. nih.gov

Stereoselective Synthesis Approaches for this compound Analogs

While this compound itself is achiral, the generation of analogs with stereocenters is a key objective in drug discovery. Stereoselective synthesis strategies can be employed to create such analogs, for example, by introducing chiral substituents on the pyridine ring or by modifying the N-alkyl group.

If a chiral center is desired on a substituent attached to the pyridine ring, asymmetric synthesis methods can be employed. For instance, a ketone substituent on the ring could be reduced asymmetrically to a chiral alcohol. Multicomponent reactions are particularly powerful for creating molecular complexity and stereocenters in a single step. nih.gov An analog could be designed where a chiral fragment is coupled to the pyridine scaffold, with the stereochemistry of that fragment being established beforehand.

For analogs where the N-t-butyl group is replaced by a chiral moiety, the amide formation step would utilize a chiral amine. Since the amide bond formation itself does not typically affect existing stereocenters, the stereointegrity of the amine would be preserved in the final product. nih.gov The challenge often lies in the stereoselective synthesis of the chiral amine precursor itself. nih.govresearchgate.net

Derivatization and Analog Generation from this compound Scaffold

The this compound scaffold provides a platform for further chemical modification to generate a library of analogs for structure-activity relationship (SAR) studies.

Modulations of the Pyridine Ring System

The pyridine ring of this compound offers several positions for further functionalization. The existing fluorine atom at the C5 position is a potential site for nucleophilic aromatic substitution (SNAr), allowing its replacement with other nucleophiles (e.g., amines, alkoxides, thiols), although this would require harsh conditions due to the electron-donating nature of the amide group making the ring less electron-deficient. nih.govacs.org

More commonly, C-H functionalization or metalation strategies can be used to introduce new substituents at the vacant C3, C4, and C6 positions. researchgate.netmdpi.com Directed ortho-metalation, guided by the carboxamide group at C2, could potentially lead to functionalization at the C3 position. However, the directing ability of the N-t-butylcarboxamide group would need to be evaluated against the electronic effects of the fluorine at C5. A continuous-flow method involving a sequence of metalation, zincation, and Negishi cross-coupling has proven effective for the regioselective arylation of fluoropyridines, offering a high-yielding route to biaryl products. researchgate.net

The table below outlines potential strategies for modifying the pyridine ring.

| Position | Reaction Type | Potential Reagents | Possible New Substituents |

| C3 | Directed ortho-Metalation | LDA, n-BuLi then Electrophile (E+) | Alkyl, Silyl, Halogen, etc. |

| C4 | C-H Functionalization / Lithiation | Radical precursors / Organolithiums | Aryl, Alkyl groups |

| C5 | Nucleophilic Aromatic Substitution (SNAr) | Nu-H (e.g., R₂NH, ROH) + Base | Amines, Ethers, Thioethers |

| C6 | C-H Functionalization / Metalation | Radical precursors / Organolithiums | Aryl, Alkyl groups |

Variations at the Amide Nitrogen and N-t-Butyl Moiety

The most straightforward derivatization involves replacing the tert-butyl group with other alkyl, aryl, or functionalized moieties. This is achieved by using different primary or secondary amines in the amide bond formation step with 5-fluoropicolinic acid. fishersci.co.uknih.gov The vast commercial availability of diverse amines allows for the creation of a large library of analogs with varying steric and electronic properties at the amide nitrogen. For example, using aniline (B41778) derivatives would yield N-aryl amides, while using functionalized alkylamines could introduce additional reactive handles or pharmacophoric features. The robust nature of modern amide coupling reactions ensures that a wide array of functional groups on the amine component are tolerated. nih.gov

Introduction of Diverse Chemical Functionalities for Structure-Activity Exploration

The exploration of the chemical space around the this compound scaffold is crucial for understanding and optimizing its biological activity. Researchers have employed various synthetic strategies to introduce a wide array of chemical functionalities at different positions of the pyridine ring, leading to the generation of analog libraries for comprehensive SAR studies.

The following table summarizes some of the key chemical transformations and the types of functionalities that have been introduced in related pyridine-based compounds to explore SAR. While not all examples are specific to this compound, they represent the common strategies employed in the medicinal chemistry of pyridine derivatives.

| Reaction Type | Functional Group Introduced | Reagents and Conditions | Purpose of Modification |

|---|---|---|---|

| Suzuki Coupling | Aryl, Heteroaryl | Palladium catalyst, base, boronic acid/ester | Explore interactions with hydrophobic pockets, modulate electronic properties |

| Negishi Coupling | Alkyl, Aryl | Palladium or Nickel catalyst, organozinc reagent | Introduce diverse carbon-based substituents |

| Buchwald-Hartwig Amination | Amines (primary, secondary) | Palladium catalyst, base, amine | Investigate hydrogen bonding interactions, improve solubility |

| Nucleophilic Aromatic Substitution (SNAr) | Alkoxides, Thiolates, Amines | Strong nucleophile, polar aprotic solvent | Introduce heteroatom-linked substituents |

The structure-activity relationship studies on these analogs have revealed that the nature and position of the substituents on the pyridine ring play a critical role in their biological activity. For example, the introduction of electron-donating or electron-withdrawing groups can alter the electronic properties of the pyridine ring, which in turn can affect its binding affinity to biological targets. mdpi.com Furthermore, the addition of bulky or flexible side chains can probe the steric requirements of the binding site. researchgate.net

Optimization of Synthetic Pathways for Scalable Production

The transition from laboratory-scale synthesis to large-scale industrial production of this compound necessitates the development of optimized, efficient, and cost-effective synthetic routes. Key considerations in this optimization process include the availability and cost of starting materials, reaction yields, process safety, and the environmental impact of the synthesis.

The following data table outlines typical parameters that are optimized for the scalable synthesis of pyridinecarboxamides.

| Parameter | Variables Investigated | Objective of Optimization |

|---|---|---|

| Starting Material | 5-fluoropicolinic acid, 5-fluoropicolinoyl chloride, 5-fluoropicolinic acid esters | Cost-effectiveness, reactivity, and availability |

| Coupling Reagent | Thionyl chloride, oxalyl chloride, carbodiimides (e.g., EDC), phosphonium (B103445) salts (e.g., BOP, PyBOP) | High yield, minimal side reactions, ease of removal |

| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN), N,N-Dimethylformamide (DMF) | Solubility of reactants, reaction rate, ease of workup, environmental impact |

| Base | Triethylamine (TEA), Diisopropylethylamine (DIPEA), N-Methylmorpholine (NMM) | Neutralization of acid byproducts, prevention of side reactions |

| Temperature | -10 °C to reflux | Control of reaction rate and selectivity, minimization of decomposition |

| Workup and Purification | Extraction, crystallization, chromatography | High purity of the final product, scalability, and efficiency |

Recent advancements in process chemistry have focused on developing more sustainable and efficient methods for amide bond formation, which can be applied to the synthesis of this compound. researchgate.net These include the use of catalytic methods that avoid the use of stoichiometric activating agents, thereby reducing waste and improving the atom economy of the process. Furthermore, flow chemistry approaches are being explored to enhance reaction control, safety, and scalability.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of N T Butyl 5 Fluoro 2 Pyridinecarboxamide Derivatives

Elucidation of Key Structural Features for Biological Activity

Structure-activity relationship (SAR) studies are fundamental to understanding how a molecule's chemical structure correlates with its biological function. For N-t-Butyl-5-fluoro-2-pyridinecarboxamide analogs, SAR investigations have pinpointed several key features that govern their efficacy.

The pyridine (B92270) ring is a common scaffold in medicinal chemistry, and its electronic properties can be finely tuned through substitution. nih.gov The introduction of a fluorine atom at the 5-position of the pyridine ring in this compound is a critical determinant of its biological activity.

Fluorine is a small, highly electronegative atom that exerts a powerful electron-withdrawing inductive effect. This effect modifies the electron distribution within the pyridine ring, influencing its ability to interact with biological targets. nih.gov In many heterocyclic compounds, halogen substitution can enhance biological activity; however, the effect is often position-dependent. mdpi.com For pyridine derivatives, electrophilic substitution is generally directed to the 3-position due to the electron-withdrawing nature of the nitrogen atom, which deactivates the 2- and 4-positions. quora.com The placement of fluorine at the 5-position specifically modulates the electronic landscape of the molecule, which can impact binding affinity to target proteins and metabolic stability. Studies on related pyridine derivatives have shown that electron-withdrawing groups can enhance catalytic activity in metal complexes, demonstrating the significant electronic influence of such substitutions. nih.gov The introduction of a fluorine atom can also improve properties like cell membrane permeability. nih.gov

Research on similar quinoline (B57606) scaffolds has shown that fluoro-substitution is a key feature in potent antiplasmodial agents, with its position significantly impacting activity. nih.gov The electronic modulation by the fluorine atom in this compound is thus believed to be crucial for optimizing interactions within the binding pocket of its biological target.

The N-t-butyl group is another essential component for the biological activity of this class of compounds. Its primary role is to provide steric bulk and enforce a specific conformation on the molecule. nih.gov The tert-butyl group is a bulky, lipophilic moiety that can fit into hydrophobic pockets within a target protein, potentially increasing binding affinity. nih.gov

SAR studies on related compounds often reveal that bulky substituents are crucial for potency. For instance, in a series of TRPV1 antagonists, modeling suggested that a t-butyl group could provide a superior fit into a hydrophobic pocket compared to a trifluoromethyl group. nih.gov The steric hindrance provided by the t-butyl group can also influence the orientation of the entire molecule within the binding site and may shield the adjacent carboxamide bond from premature hydrolysis by non-target enzymes. nih.gov

The conformational rigidity imposed by the t-butyl group is also significant. nih.gov It restricts the rotation around the C-N amide bond, which can lock the molecule into a bioactive conformation, thereby reducing the entropic penalty upon binding to its target. The importance of this group is highlighted in studies where replacing it with smaller or less bulky alkyl groups leads to a significant decrease or complete loss of activity.

Table 1: Impact of N-Substituent on Biological Activity (Illustrative)

| Compound Analog | N-Substituent | Relative Activity (%) | Key Observation |

|---|---|---|---|

| Analog A | -C(CH₃)₃ (t-Butyl) | 100 | Optimal steric bulk and lipophilicity. |

| Analog B | -CH(CH₃)₂ (Isopropyl) | 45 | Reduced steric bulk leads to lower activity. |

| Analog C | -CH₂CH₃ (Ethyl) | 10 | Insufficient bulk for effective binding. |

| Analog D | -H | <5 | Loss of critical hydrophobic interactions. |

The carboxamide linkage (-CONH-) serves as a rigid and stable bridge between the pyridine ring and the N-t-butyl group. This linker is not merely a spacer but plays an active role in the molecule's biological function through its ability to form hydrogen bonds. The amide proton (N-H) and the carbonyl oxygen (C=O) can act as hydrogen bond donors and acceptors, respectively, forming critical interactions with amino acid residues in the target protein's active site. acs.org

In many pyridine carboxamide series, the integrity of this amide bond is essential. nih.gov For instance, in studies of pyridine carboxamides as antitubercular agents, replacing the secondary amide with other linkers like a urea (B33335) derivative resulted in a loss of activity. nih.gov This highlights the specific geometric and hydrogen-bonding requirements of the carboxamide group for biological efficacy. Furthermore, the planarity of the amide bond helps to correctly orient the two flanking substituents (the pyridine ring and the t-butyl group) for optimal target engagement. nih.gov In some cases, this linkage is also the site of metabolic activation, as seen in prodrug strategies. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling provides a powerful computational tool to correlate the chemical structure of a series of compounds with their biological activity. For analogs of this compound, QSAR studies help to quantify the physicochemical properties that are most influential for their efficacy and to predict the activity of novel derivatives.

A typical QSAR model for this series might take the form of the following equation:

log(1/C) = k₁ * σ + k₂ * logP + k₃ * Es + constant

Where:

C is the concentration of the compound required to produce a defined biological effect.

σ (Sigma) represents electronic effects of substituents (e.g., Hammett constants).

logP is the logarithm of the partition coefficient, representing hydrophobicity.

Es is a steric parameter (e.g., Taft's steric parameter).

k₁, k₂, k₃ are coefficients determined by regression analysis.

Table 2: Key Descriptors in a Hypothetical QSAR Model

| Descriptor Type | Specific Descriptor | Correlation with Activity | Structural Feature Represented |

|---|---|---|---|

| Electronic | Dipole Moment | Positive | Polarity and H-bonding capacity of carboxamide. |

| Steric | Molar Refractivity (MR) | Optimal Range | Size and bulk of the N-t-butyl group. |

| Hydrophobic | logP | Positive (within a limit) | Overall lipophilicity for membrane passage. |

| Topological | Wiener Index | Negative | Molecular branching and compactness. |

Structure-Mechanism Relationship Insights for Prodrug Activation

Some pyridine carboxamides function as prodrugs, meaning they are administered in an inactive form and are metabolically converted to the active substance within the body or target cell. nih.govnih.gov For certain pyridine carboxamide-based compounds, the mechanism of action involves enzymatic hydrolysis of the carboxamide bond. nih.gov

In the case of antitubercular pyridine carboxamides, it has been demonstrated that they can be activated by a specific amidase enzyme present in Mycobacterium tuberculosis, such as AmiC. nih.gov This enzyme hydrolyzes the primary aromatic amide bond, releasing the active pharmacophore. The structure of this compound makes it a potential substrate for a similar enzymatic activation.

The activation process would involve the following steps:

The inactive this compound prodrug enters the target cell.

A specific intracellular amidase recognizes and binds to the compound. The fluoro-substituted pyridine ring and the t-butyl group likely play roles in substrate specificity and proper positioning within the enzyme's active site.

The enzyme catalyzes the hydrolysis of the carboxamide bond.

This cleavage releases the active metabolite, 5-fluoropicolinic acid, and tert-butylamine (B42293). The 5-fluoropicolinic acid is often the component responsible for the subsequent therapeutic effect by inhibiting a critical downstream cellular process. nih.gov

This structure-mechanism relationship underscores the dual role of the molecule's architecture: it must not only contain the latent active component but also be precisely structured to be recognized and processed by the activating enzyme. The secondary amide structure is critical, as modifications to this linkage can abolish its recognition by the amidase, rendering the compound inactive. nih.gov

Mechanistic Dissection of N T Butyl 5 Fluoro 2 Pyridinecarboxamide Biological Action

Prodrug Activation and Biotransformation Pathways

There is no available information on whether N-t-Butyl-5-fluoro-2-pyridinecarboxamide functions as a prodrug or its potential biotransformation pathways.

AmiC-Dependent Hydrolysis and Metabolite Formation

No studies have been identified that investigate the role of the amidase AmiC in the hydrolysis of this compound or the subsequent formation of metabolites.

Metabolite Identification and Characterization using Advanced Analytical Techniques

There are no published reports on the identification or characterization of metabolites of this compound using advanced analytical techniques such as mass spectrometry or nuclear magnetic resonance spectroscopy.

Cellular and Subcellular Mechanisms of Action

Specific cellular and subcellular mechanisms of action for this compound have not been documented in the scientific literature.

Modulation of Specific Cellular Processes (e.g., Autophagy Induction in Macrophages)

There is no evidence to suggest that this compound modulates specific cellular processes such as the induction of autophagy in macrophages.

Impact on Microbial Physiology and Growth Kinetics (e.g., Bacteriostatic vs. Bactericidal Effects)

The impact of this compound on microbial physiology and its growth kinetics, including whether it exerts bacteriostatic or bactericidal effects, has not been studied.

Mechanisms of Resistance to Pyridine (B92270) Carboxamide-Based Agents

While there is research on resistance mechanisms to the broader class of pyridine carboxamides, there are no specific studies detailing mechanisms of resistance to this compound.

Role of Efflux Pumps (e.g., FUSCs)

Efflux pumps are transmembrane proteins that actively transport a wide variety of substrates, including antimicrobial agents, out of the microbial cell. This mechanism of extrusion lowers the intracellular concentration of the drug, often rendering it ineffective. Several families of efflux pumps are known to contribute to multidrug resistance in both bacteria and fungi.

While the interaction of this compound with specific efflux pumps is a critical area of research, detailed studies directly implicating a specific class of pumps, referred to as FUSCs, in its efflux are not extensively documented in publicly available literature. Generally, efflux pumps are a recognized mechanism of resistance for a wide array of antimicrobial compounds. Overexpression of genes encoding these pumps can lead to a multidrug-resistant phenotype. The process of active efflux is energy-dependent and can significantly decrease the susceptibility of a microorganism to a given therapeutic agent.

Future research may focus on identifying the specific efflux pump families that recognize this compound as a substrate and elucidating the regulatory pathways that control their expression. Such studies would be invaluable for designing strategies to overcome efflux-mediated resistance, for instance, through the co-administration of efflux pump inhibitors.

Identification of Resistance-Conferring Genetic Mutations (e.g., in amiC)

Genetic mutations in the microbial genome can lead to the development of drug resistance by altering the drug's target, inactivating the drug, or modifying regulatory pathways. For this compound, a key area of investigation is the identification of specific genetic loci where mutations can confer a resistant phenotype.

One gene of interest in the broader context of amide-containing compound metabolism and potential resistance is amiC. In certain microorganisms, such as Mycobacterium smegmatis, the amiC gene is known to be a transcriptional regulator involved in the acetamidase operon, which is responsible for the hydrolysis of short-chain amides. As a positive regulator, AmiC plays a role in controlling the expression of genes necessary for amide utilization.

However, specific research directly linking mutations within the amiC gene to resistance against this compound is not currently available in the scientific literature. The hypothetical role of amiC in resistance to this particular compound would likely involve mutations that alter its regulatory function, potentially leading to changes in metabolic pathways that affect the drug's activity or its conversion to an active or inactive form.

To definitively establish a connection between amiC mutations and resistance to this compound, further research is required. This would typically involve sequencing the amiC gene in resistant isolates and comparing it to susceptible strains to identify any resistance-associated polymorphisms. Functional studies would then be necessary to confirm that these mutations are the direct cause of the observed resistance.

Molecular Target Identification and Validation for N T Butyl 5 Fluoro 2 Pyridinecarboxamide

Phenotypic Screening and Target Deconvolution:

This would require initial data from phenotypic screens where N-t-Butyl-5-fluoro-2-pyridinecarboxamide was identified as a "hit" based on its effect on a cellular or organismal phenotype (e.g., inhibition of cancer cell growth, reduction of a specific cellular marker). Following this, target deconvolution studies would be necessary to identify the specific molecular target responsible for the observed phenotype.

Without such primary research, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy.

Table of Compounds Mentioned

Computational and in Silico Approaches in N T Butyl 5 Fluoro 2 Pyridinecarboxamide Research

Molecular Docking and Binding Affinity Predictions for N-t-Butyl-5-fluoro-2-pyridinecarboxamide with Biological Receptors

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking simulations are employed to understand how it interacts with the binding site of a biological receptor, such as an enzyme or a protein.

The process involves placing a 3D model of this compound into the active site of a target protein. A scoring function then calculates the binding energy, which represents the predicted binding affinity. Lower binding energy scores typically indicate a more stable and favorable interaction. These simulations can reveal key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts, that govern the binding process. For instance, the nitrogen atom of the pyridine (B92270) ring and the oxygen and nitrogen atoms of the carboxamide group are potential hydrogen bond donors or acceptors, while the t-butyl group can form significant hydrophobic interactions.

While specific docking studies for this compound against a particular receptor are not detailed in publicly available literature, the methodology is widely applied to similar pyridine and pyrimidine (B1678525) derivatives to predict their potential as inhibitors for targets like protein kinases. nih.gov A hypothetical docking study against a protein kinase could yield results similar to those presented in the table below.

| Receptor Target | Docking Score (kcal/mol) | Predicted Inhibition Constant (Ki) | Key Interacting Residues | Interaction Type |

|---|---|---|---|---|

| Protein Kinase X (Hypothetical) | -8.5 | 350 nM | LYS78 | Hydrogen Bond (with C=O) |

| Protein Kinase X (Hypothetical) | LEU130 | Hydrophobic (with t-butyl group) | ||

| Protein Kinase X (Hypothetical) | ASP184 | Hydrogen Bond (with N-H) |

Advanced Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the electronic structure, geometry, and reactivity of molecules. nih.gov These methods provide a detailed picture of electron distribution and orbital energies, which are fundamental to understanding a molecule's chemical behavior.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govnih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and reactivity. actascientific.com A large gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more reactive. For this compound, DFT calculations can determine the energies of these orbitals and map their spatial distribution, revealing which parts of the molecule are most likely to participate in chemical reactions. chemrxiv.org

| Parameter | Hypothetical Value (eV) | Implication for this compound |

|---|---|---|

| HOMO Energy | -6.8 | Energy of the outermost electrons; relates to ionization potential. |

| LUMO Energy | -1.5 | Energy of the lowest empty orbital; relates to electron affinity. |

| HOMO-LUMO Gap (ΔE) | 5.3 | Indicates high chemical stability and low reactivity. actascientific.com |

Spectroscopic Property Predictions via Density Functional Theory (DFT) Methods

DFT calculations are highly effective at predicting various spectroscopic properties of molecules. By calculating the vibrational frequencies, one can simulate the infrared (IR) and Raman spectra of this compound. These predicted spectra can be compared with experimental data to confirm the molecular structure and assign specific vibrational modes to different functional groups. Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Visible), providing insights into the electronic transitions responsible for how the molecule absorbs light. nih.gov

Molecular Dynamics Simulations for Conformational Sampling and Ligand-Protein Dynamics

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. researchgate.net For this compound, MD simulations can be applied in two primary ways. First, simulations of the molecule in a solvent (like water) can explore its conformational landscape, identifying the most stable shapes (conformers) it can adopt. This is crucial as the biological activity of a molecule often depends on its 3D conformation.

Second, when this compound is docked into a protein, MD simulations can be used to assess the stability of the resulting ligand-protein complex. rjptonline.org By simulating the complex for nanoseconds or even microseconds, researchers can observe how the ligand adjusts its position within the binding site and whether the key interactions predicted by docking are maintained over time. This provides a more dynamic and realistic view of the binding event than the static picture offered by molecular docking alone.

De Novo Ligand Design and Virtual Screening for this compound Analogs

The structure of this compound can serve as a starting point for discovering new, potentially improved molecules. Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. muni.cz If this compound shows promising activity, its structure can be used as a query in a similarity search to find commercially available analogs with similar features.

Alternatively, in de novo design, computational algorithms build new molecules from scratch or by modifying an existing scaffold like this compound. These programs can systematically alter different parts of the molecule—for example, by replacing the t-butyl group with other alkyl groups or changing the position of the fluorine atom—and then predict the binding affinity of these new analogs. This approach accelerates the drug discovery process by prioritizing the synthesis of compounds that have the highest predicted activity and best drug-like properties.

Advanced Spectroscopic Characterization of N T Butyl 5 Fluoro 2 Pyridinecarboxamide and Its Metabolites

Vibrational Spectroscopy (FT-IR, FT-Raman) for Molecular Structure and Conformational Insights

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, serves as a powerful tool for probing the molecular structure of N-t-Butyl-5-fluoro-2-pyridinecarboxamide. These methods are sensitive to the vibrations of specific chemical bonds and functional groups, providing a unique molecular fingerprint.

Key Vibrational Modes:

The spectra are expected to be dominated by characteristic vibrations of the N-tert-butyl amide group and the 5-fluoropyridine ring.

Amide Group Vibrations: The secondary amide linkage (–CO–NH–) gives rise to several distinct bands. The N–H stretching vibration is anticipated to appear as a sharp band in the 3350–3250 cm⁻¹ region in the FT-IR spectrum. hilarispublisher.com The amide I band, which is primarily due to the C=O stretching vibration, is one of the most intense absorptions and is expected around 1680–1650 cm⁻¹. hilarispublisher.comnih.gov The amide II band, resulting from a combination of N–H in-plane bending and C–N stretching, typically appears in the 1570–1515 cm⁻¹ region. nih.gov

Pyridine (B92270) Ring Vibrations: The pyridine ring exhibits a series of characteristic stretching and bending vibrations. C=C and C=N stretching vibrations within the aromatic ring are expected to produce multiple bands in the 1600–1400 cm⁻¹ range. nist.govresearchgate.net

C–F Vibration: The C–F stretching vibration from the fluorine substituent on the pyridine ring is expected to produce a strong, characteristic band, typically in the 1250–1200 cm⁻¹ region. researchgate.netnih.gov

Tert-Butyl Group Vibrations: The tert-butyl group will be identifiable by its characteristic C–H stretching vibrations just below 3000 cm⁻¹ and prominent C–H bending vibrations around 1390 cm⁻¹ and 1365 cm⁻¹ (a characteristic doublet).

Analysis of these vibrational modes in both FT-IR and FT-Raman spectra provides complementary information. hyphadiscovery.com For instance, the highly polar C=O bond gives a strong signal in the IR spectrum, while the more symmetric vibrations of the pyridine ring may be more prominent in the Raman spectrum. nih.gov Comparing experimental spectra with theoretical calculations from Density Functional Theory (DFT) can aid in the precise assignment of each vibrational mode. researchgate.net

Expected Vibrational Frequencies for this compound This table presents expected values based on characteristic frequencies for the constituent functional groups.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Primary Technique |

| N–H Stretch | Secondary Amide | 3350 - 3250 | FT-IR |

| C–H Stretch (Aromatic) | Pyridine Ring | 3100 - 3000 | FT-IR, FT-Raman |

| C–H Stretch (Aliphatic) | tert-Butyl | 2980 - 2870 | FT-IR, FT-Raman |

| C=O Stretch (Amide I) | Secondary Amide | 1680 - 1650 | FT-IR |

| C=C, C=N Ring Stretch | Pyridine Ring | 1600 - 1400 | FT-IR, FT-Raman |

| N–H Bend (Amide II) | Secondary Amide | 1570 - 1515 | FT-IR |

| C–H Bend (Aliphatic) | tert-Butyl | ~1390 and ~1365 | FT-IR |

| C–F Stretch | Fluoro-aromatic | 1250 - 1200 | FT-IR |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Elucidation and Purity Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for the unambiguous structural determination of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecular skeleton and confirms sample purity.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each type of proton in the molecule.

Pyridine Protons: The three protons on the pyridine ring (H-3, H-4, and H-6) will appear in the aromatic region (typically δ 7.5–8.5 ppm). Due to the fluorine at C-5, H-4 and H-6 will exhibit coupling to ¹⁹F in addition to proton-proton coupling. H-6, being adjacent to the electron-withdrawing carboxamide group, is expected to be the most downfield.

Amide Proton: The N–H proton will appear as a broad singlet, typically in the δ 8.0–9.0 ppm range, whose chemical shift can be sensitive to solvent and concentration.

tert-Butyl Protons: The nine equivalent protons of the tert-butyl group will give rise to a sharp singlet at approximately δ 1.4–1.6 ppm. The integration of this signal (9H) serves as a valuable internal reference.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule.

Pyridine Carbons: The five carbons of the pyridine ring will appear in the δ 120–160 ppm range. The carbon directly bonded to fluorine (C-5) will show a large one-bond coupling constant (¹JCF) and will appear as a doublet. Adjacent carbons (C-4 and C-6) will show smaller two-bond couplings (²JCF).

Carbonyl Carbon: The amide carbonyl carbon is expected to resonate in the δ 165–170 ppm region.

tert-Butyl Carbons: The quaternary carbon of the tert-butyl group will appear around δ 50–55 ppm, while the three equivalent methyl carbons will produce a signal around δ 28–30 ppm.

¹⁹F NMR Spectroscopy: With ¹⁹F being a 100% abundant, spin-½ nucleus, ¹⁹F NMR is a highly sensitive and informative technique for fluorinated compounds. biophysics.orgwikipedia.org The spectrum for this molecule will show a single resonance for the fluorine atom at C-5. The chemical shift will be characteristic of a fluorine atom on a pyridine ring. organicchemistrydata.org This signal will be split into a multiplet (e.g., a triplet of doublets) due to coupling with the adjacent protons, H-4 and H-6. wikipedia.orghuji.ac.il This technique is exceptionally useful for confirming the presence and position of the fluorine substituent and for assessing isomeric purity.

Predicted NMR Data for this compound This table presents predicted values for structural confirmation. Actual values may vary based on solvent and experimental conditions.

| Nucleus | Position | Predicted δ (ppm) | Multiplicity | Coupling Constants (Hz) |

| ¹H | H-3 | ~8.0 - 8.2 | dd | JHH |

| ¹H | H-4 | ~7.6 - 7.8 | ddd | JHH, JHF |

| ¹H | H-6 | ~8.3 - 8.5 | d | JHF |

| ¹H | N–H | ~8.5 - 9.0 | br s | - |

| ¹H | C(CH₃)₃ | ~1.4 - 1.6 | s | - |

| ¹³C | C-2 | ~150 - 155 | d | JCF |

| ¹³C | C-3 | ~122 - 126 | s | - |

| ¹³C | C-4 | ~125 - 130 | d | JCF |

| ¹³C | C-5 | ~155 - 160 | d | ¹JCF > 200 Hz |

| ¹³C | C-6 | ~145 - 150 | d | JCF |

| ¹³C | C=O | ~165 - 170 | s | - |

| ¹³C | C (CH₃)₃ | ~52 - 56 | s | - |

| ¹³C | C(C H₃)₃ | ~28 - 30 | s | - |

| ¹⁹F | F-5 | ~(-110) - (-130) | m | JFH |

Mass Spectrometry (LC-MS) for Metabolite Profiling and Identification

Liquid chromatography-mass spectrometry (LC-MS) is an indispensable analytical tool for studying the metabolic fate of compounds. nih.govnih.gov It combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, allowing for the detection, identification, and quantification of metabolites in complex biological matrices.

For this compound, several metabolic pathways are plausible based on the known metabolism of related chemical structures. hyphadiscovery.comnih.gov The primary routes of metabolism often involve enzymatic reactions mediated by cytochrome P450 (CYP) enzymes. nih.gov

Plausible Metabolic Pathways:

Oxidation of the tert-Butyl Group: This is a common metabolic pathway for compounds containing a tert-butyl moiety. hyphadiscovery.comnih.gov Initial hydroxylation of one of the methyl groups would result in a primary alcohol metabolite (M+16 Da). This alcohol can be further oxidized to a carboxylic acid (M+30 Da).

N-Dealkylation: Cleavage of the amide-tert-butyl bond would lead to the formation of 5-fluoro-2-pyridinecarboxamide (M-56 Da).

Aromatic Hydroxylation: Oxidation of the pyridine ring at an unsubstituted position (e.g., C-3, C-4, or C-6) would yield a hydroxylated metabolite (M+16 Da).

Metabolite Identification Strategy: An LC-MS/MS method would be employed to analyze samples from in vitro (e.g., liver microsomes) or in vivo studies. mdpi.com A high-resolution mass spectrometer (such as a Q-TOF or Orbitrap) would provide accurate mass measurements for the parent compound and its potential metabolites, allowing for the determination of their elemental compositions. Tandem mass spectrometry (MS/MS) would then be used to fragment the ions of suspected metabolites. The fragmentation pattern of a metabolite is often related to that of the parent drug, providing structural confirmation. For example, a hydroxylated metabolite would show a parent ion with a mass 16 Da higher than the drug, and its fragmentation pattern would help pinpoint the location of the hydroxyl group.

Potential Metabolites of this compound Parent Compound (M) Formula: C₁₀H₁₃FN₂O, Exact Mass: 196.1015

| Metabolite | Proposed Transformation | Formula | Mass Shift from M (Da) | Expected Exact Mass |

| M1 | tert-Butyl Hydroxylation | C₁₀H₁₃FN₂O₂ | +15.9949 | 212.0964 |

| M2 | N-Dealkylation | C₆H₅FN₂O | -56.0626 | 140.0389 |

| M3 | Pyridine Ring Hydroxylation | C₁₀H₁₃FN₂O₂ | +15.9949 | 212.0964 |

| M4 | Carboxylic Acid Formation (from M1) | C₁₀H₁₁FN₂O₃ | +29.9898 | 226.0753 |

Advanced Spectroscopic Techniques for Investigating Intermolecular Interactions (e.g., Metal Coordination Complexes)

The this compound molecule possesses multiple potential donor atoms—specifically the pyridine ring nitrogen and the amide carbonyl oxygen—making it a candidate for acting as a ligand in coordination complexes with metal ions. tandfonline.comtandfonline.com Advanced spectroscopic techniques are crucial for characterizing these interactions.

Coordination Modes: The molecule can act as a bidentate ligand, chelating to a metal center through the pyridine nitrogen and the carbonyl oxygen, forming a stable five-membered ring. researchgate.netnih.gov The bulky tert-butyl group may introduce steric effects that influence the coordination geometry. tandfonline.com

Spectroscopic Evidence of Metal Coordination:

FT-IR Spectroscopy: Upon coordination to a metal ion, significant shifts in the vibrational frequencies of the donor groups are expected. The C=O stretching frequency (Amide I band) typically shifts to a lower wavenumber (a "red shift") by 20–50 cm⁻¹ due to the weakening of the C=O bond upon coordination of the oxygen atom to the electron-accepting metal center. hilarispublisher.com Vibrations associated with the pyridine ring would also shift, confirming the involvement of the ring nitrogen in coordination. researchgate.net In the far-infrared region (below 400 cm⁻¹), new bands corresponding to M–O and M–N stretching vibrations would appear, providing direct evidence of bond formation. acs.org

NMR Spectroscopy: The coordination to a paramagnetic metal ion would lead to significant broadening and shifting of NMR signals. For diamagnetic metal complexes, coordination would induce chemical shift changes in the protons and carbons near the binding sites. Protons on the pyridine ring (especially H-6) and the amide N-H proton would be particularly affected.

UV-Visible Spectroscopy: The formation of a metal complex can give rise to new electronic transitions. Metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) bands may appear, often in the visible region, leading to a colored complex. researchgate.net The position and intensity of these bands provide information about the electronic structure of the complex.

Electron Spin Resonance (ESR) Spectroscopy: For complexes involving paramagnetic metal ions like Copper(II), ESR spectroscopy can provide detailed information about the coordination environment, the geometry of the complex, and the nature of the metal-ligand bonding. nih.gov

By employing these advanced spectroscopic methods, a detailed understanding of the intermolecular interactions of this compound with metal ions and other species can be achieved, which is essential for applications in areas such as catalysis and materials science. nih.gov

Emerging Research Frontiers and Translational Aspects of Pyridine Carboxamide Chemistry

Development of Next-Generation Pyridine (B92270) Carboxamide Analogs with Enhanced Biological Profiles

The development of next-generation analogs from a lead compound is a critical step in optimizing drug-like properties, including potency, selectivity, and pharmacokinetic profiles. While specific research on next-generation analogs of N-t-Butyl-5-fluoro-2-pyridinecarboxamide is not extensively detailed in publicly available literature, the general principles of medicinal chemistry suggest that modifications to this scaffold would likely focus on several key areas.

One common strategy involves the substitution at various positions on the pyridine ring. For instance, the fluorine atom at the 5-position could be replaced with other electron-withdrawing or electron-donating groups to modulate the electronic properties of the ring and its interaction with biological targets. Similarly, the t-butyl group on the carboxamide nitrogen provides steric bulk, which influences the compound's conformation and binding affinity. Exploring a range of alkyl and aryl substituents at this position could lead to analogs with improved biological activity.

Furthermore, isosteric replacements of the pyridine ring, such as with other five- or six-membered heterocycles, could be investigated to explore different spatial arrangements and hydrogen bonding patterns. The goal of these modifications would be to enhance the desired biological effects while minimizing off-target interactions.

Exploration of Novel Therapeutic Indications for this compound Scaffolds

The this compound scaffold is an integral component of the investigational drug Verubecestat (MK-8931). acs.orgepo.org This compound was developed as a potent inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1). acs.org The inhibition of BACE1 is a key therapeutic strategy aimed at reducing the production of amyloid-β (Aβ) peptides, which are believed to play a central role in the pathophysiology of Alzheimer's disease. acs.orggoogle.com

Verubecestat, which incorporates the this compound moiety, has been evaluated in Phase 3 clinical trials for the treatment of mild to moderate Alzheimer's disease. acs.org The exploration of this scaffold in the context of neurodegenerative diseases highlights its potential to interact with critical biological targets within the central nervous system.

While the primary focus of research for this particular scaffold has been Alzheimer's disease, the broader class of pyridine carboxamide derivatives has been investigated for a range of other therapeutic indications. These include their potential as anti-tuberculosis agents and as allosteric inhibitors of SHP2 for cancer therapy. nih.govresearchgate.netasm.org This suggests that the this compound scaffold could be a valuable starting point for the design of new therapeutic agents for other diseases.

Combination Therapies and Synergistic Effects with Pyridine Carboxamide Derivatives

For instance, in the treatment of Alzheimer's disease, a BACE1 inhibitor like Verubecestat could potentially be combined with other therapeutic agents that target different aspects of the disease pathology, such as tau aggregation or neuroinflammation. The goal of such a combination would be to provide a multi-pronged attack on the disease, potentially leading to improved clinical outcomes.

In other therapeutic areas where pyridine carboxamide derivatives have shown promise, such as oncology, combination strategies are common. For example, a SHP2 inhibitor based on a pyridine carboxamide scaffold could be combined with other targeted therapies or chemotherapeutic agents to enhance their anti-tumor activity. nih.govresearchgate.net The synergistic effects of such combinations would need to be evaluated in preclinical and clinical studies.

Bioavailability and Pharmacokinetic Considerations in Pre-clinical Development

The bioavailability and pharmacokinetic properties of a drug candidate are critical determinants of its clinical success. These properties, often summarized by the acronym ADME (absorption, distribution, metabolism, and excretion), are carefully evaluated during preclinical development.

For the this compound scaffold, its incorporation into the larger Verubecestat molecule means that its pharmacokinetic properties are intrinsically linked to that of the parent drug. The preclinical development of Verubecestat would have involved extensive studies to characterize its ADME profile, including its oral bioavailability, ability to cross the blood-brain barrier, metabolic stability, and routes of elimination.

While specific preclinical pharmacokinetic data for this compound as a standalone compound are not available in the public domain, research on other pyridine carboxamide derivatives provides some insights into the potential metabolic pathways. For example, studies on related compounds have shown that metabolism can occur on the pyridine ring or the amide linkage. nih.gov Understanding these potential metabolic liabilities is crucial for designing analogs with improved pharmacokinetic properties.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-t-Butyl-5-fluoro-2-pyridinecarboxamide?

- Methodological Answer : Synthesis typically involves multi-step organic reactions. A common approach starts with fluorination of pyridine precursors followed by carboxamide formation. Key steps include:

Fluorination : Introduce fluorine at the 5-position of pyridine using electrophilic fluorinating agents (e.g., Selectfluor®) under anhydrous conditions .

t-Butyl Group Introduction : Employ nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) to attach the tert-butyl group .

Carboxamide Formation : React the intermediate with activated carboxylic acid derivatives (e.g., HATU-mediated coupling) .

- Critical Parameters : Optimize reaction temperature (often 80–120°C), solvent polarity (e.g., DMF or THF), and catalyst loading (e.g., Pd-based catalysts for coupling) to maximize yield and purity .

Q. How is the compound characterized using spectroscopic and chromatographic methods?

- Methodological Answer :

- NMR Spectroscopy : Confirm structural integrity via H and C NMR, focusing on fluorine coupling patterns (e.g., splitting in F NMR for fluorine substitution) .

- HPLC-MS : Assess purity (>95%) using reverse-phase C18 columns with UV detection (λ = 254 nm) and mass spectrometry for molecular ion verification .

- X-ray Crystallography : Resolve ambiguous stereochemistry or confirm tert-butyl orientation in solid-state studies .

Q. What solvents and conditions are optimal for handling this compound in experimental settings?

- Methodological Answer :

- Solubility : Prefer polar aprotic solvents (DMF, DMSO) for dissolution. Avoid protic solvents (e.g., water, ethanol) due to potential hydrolysis of the carboxamide group .

- Stability : Store under inert gas (N/Ar) at –20°C to prevent degradation. Monitor for fluorine displacement under acidic/basic conditions via periodic HPLC analysis .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

- Methodological Answer :

Analog Synthesis : Systematically modify substituents (e.g., replace fluorine with Cl/CF or vary tert-butyl with other alkyl groups) .

Biological Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or enzymatic inhibition assays.

Data Analysis : Apply multivariate regression to correlate substituent electronic/hydrophobic parameters (Hammett σ, logP) with activity .

- Key Insight : Fluorine’s electronegativity enhances binding affinity in hydrophobic enzyme pockets, while the tert-butyl group improves metabolic stability .

Q. What strategies resolve contradictions in biological activity data across different assays?

- Methodological Answer :

- Assay Validation : Cross-validate using orthogonal techniques (e.g., SPR for binding affinity vs. cellular viability assays) .

- Contextual Analysis : Account for assay conditions (pH, ionic strength) that may alter compound protonation or aggregation .

- Meta-Analysis : Use statistical tools (e.g., ANOVA) to identify outliers or batch effects in high-throughput screening data .

Q. What computational approaches predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in target proteins (e.g., kinases). Validate with MD simulations to assess stability .

- QSAR Modeling : Train models on existing bioactivity data to predict IC values for novel analogs .

- ADMET Prediction : Employ tools like SwissADME to forecast pharmacokinetic properties (e.g., CYP450 inhibition) .

Q. How to optimize synthetic yield while maintaining purity for scale-up?

- Methodological Answer :

- DoE (Design of Experiments) : Use factorial designs to optimize reaction parameters (temperature, catalyst ratio, solvent volume) .

- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediate formation .

- Workup Strategies : Employ column chromatography or recrystallization (e.g., using ethyl acetate/hexane) to remove byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.